molecular formula C24H30N4O5 B11363353 N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-3,4,5-trimethoxybenzamide

N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11363353
M. Wt: 454.5 g/mol
InChI Key: RLIYRNWKELNSIE-UHFFFAOYSA-N
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Description

N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a benzodiazole core, morpholine moiety, and trimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3,4,5-TRIMETHOXYBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the morpholine moiety and the trimethoxybenzamide group. Common reagents used in these reactions include ethylating agents, morpholine, and trimethoxybenzoyl chloride. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-morpholin-4-ylethanamine
  • 2-(3-methylphenyl)-2-morpholin-4-ylethanamine
  • N-(morpholin-2-yl)methyl ethanamine

Uniqueness

N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole core and morpholine moiety contribute to its versatility and potential for diverse applications .

Properties

Molecular Formula

C24H30N4O5

Molecular Weight

454.5 g/mol

IUPAC Name

N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H30N4O5/c1-5-28-19-7-6-17(14-18(19)26-22(28)15-27-8-10-33-11-9-27)25-24(29)16-12-20(30-2)23(32-4)21(13-16)31-3/h6-7,12-14H,5,8-11,15H2,1-4H3,(H,25,29)

InChI Key

RLIYRNWKELNSIE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N=C1CN4CCOCC4

Origin of Product

United States

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